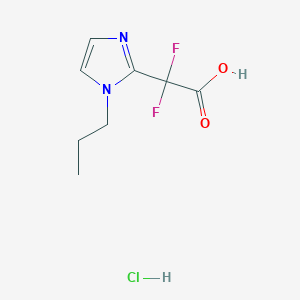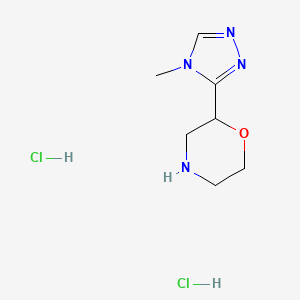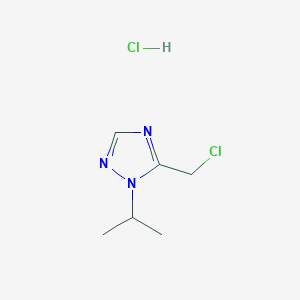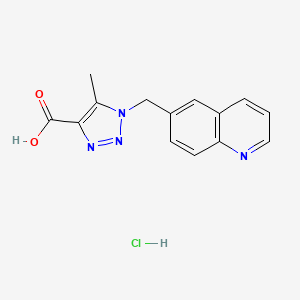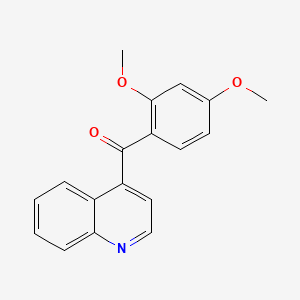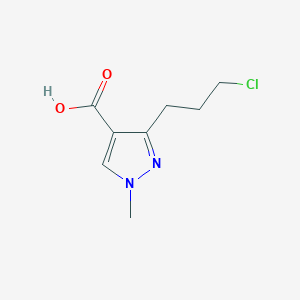
3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “3-chloropropyltrimethoxysilane” have been synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid”, it contains a pyrazole ring, a carboxylic acid group, and a chloropropyl group. These groups can undergo a variety of chemical reactions. For instance, carboxylic acids can participate in esterification reactions, and chloropropyl groups can undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. For example, a similar compound, “3-Chloropropyltrimethoxysilane”, has a boiling point range of 195 - 196 °C at 750 mmHg .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives have been synthesized and their structural properties analyzed. In one study, reactions of 1H-pyrazole-3-carboxylic acid with various binucleophiles yielded corresponding carboxamides and carboxylates, with their structures determined via NMR and IR spectroscopy, and elemental analyses (Yıldırım, Kandemirli, & Akçamur, 2005).
Optical Nonlinearity and Potential NLO Materials
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including analogs of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid, have been studied for their optical nonlinearity. Certain compounds demonstrated significant nonlinear optical properties, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Synthesis of Novel Derivatives
- The chemical synthesis of novel derivatives of 1H-pyrazole-3-carboxylic acid, including reactions with 2,3-diaminopyridine, has been documented. These reactions resulted in various new compounds, providing insights into the functionalization of pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005).
Crystallographic Studies
- Crystallographic studies of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, a related compound, revealed conformational differences and regiospecific synthesis. These studies enhance understanding of the crystal structure and properties of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis of Heterocycles
- Methyl 3-cyclopropyl-3-oxopropanoate was used to synthesize various heterocycles, including 3-substituted 1-aryl-5-cyclopropyl-1H-pyrazole-4-carboxylic acids. These reactions highlight the versatility of pyrazole derivatives in synthesizing heterocyclic compounds (Pokhodylo, Matiichuk, & Obushak, 2010).
Magnetic Nanocatalyst Development
- 3-chloropropyl-grafted TiO2-coated Fe3O4 nanoparticles have been developed as a novel magnetic nanocatalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating the potential of pyrazole derivatives in catalytic applications (Gholtash & Farahi, 2018).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, “3-Chloropropyltrimethoxysilane” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
3-(3-chloropropyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-11-5-6(8(12)13)7(10-11)3-2-4-9/h5H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZFLHCSQMFSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCCCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





